3,4-difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound features a thieno[3,4-c]pyrazol-5,5-dioxide core substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a 3,4-difluorobenzamide moiety. The 3,4-difluorobenzamide substituent enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O4S/c1-28-13-5-3-12(4-6-13)24-18(14-9-29(26,27)10-17(14)23-24)22-19(25)11-2-7-15(20)16(21)8-11/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSAQRPJEGTLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Observations:
Core Modifications: The 5,5-dioxo group in the target compound and Compound 12 distinguishes them from the 5-oxo analog in . Replacement of the thieno ring with a pyrrolo system () reduces planarity, as evidenced by dihedral angles (87.21° and 35.46°), which may impact solubility and intermolecular interactions .
Substituent Effects: R1 Position: The 4-methoxyphenyl group in the target compound and Compound 12 contrasts with the 4-fluorophenyl in . R2 Position: The 3,4-difluorobenzamide in the target compound introduces steric and electronic effects distinct from the cyclopentane-carboxamide in Compound 12. Fluorine atoms increase lipophilicity (logP), whereas the cyclopentane group may favor hydrophobic binding pockets .
Biological Activity :
- Compound 12 () demonstrates CRY2 selectivity , suggesting that the cyclopentane-carboxamide substituent is critical for isoform specificity. The target compound’s 3,4-difluorobenzamide may shift selectivity toward CRY1 or other targets, though experimental validation is required.
Physicochemical and Structural Insights
Solubility and LogP:
- The 3,4-difluorobenzamide group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., ), reducing aqueous solubility but improving membrane permeability.
Hydrogen Bonding and Crystal Packing:
- In , the pyrrolo[3,4-c]pyrazole analog forms N–H···O and C–H···O hydrogen bonds, stabilizing a monoclinic crystal lattice. The target compound’s thieno core and dioxo group may enable similar intermolecular interactions, influencing solid-state stability .
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